Palladium(II) bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

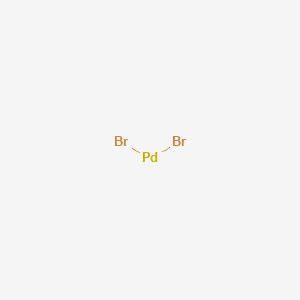

Palladium(II) bromide is an inorganic compound composed of palladium and bromine, with the chemical formula PdBr₂. It is a commercially available compound, although less common than palladium(II) chloride. This compound is a diamagnetic solid that appears as a dark red-brown to black powder .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Palladium(II) bromide can be synthesized by reacting palladium metal with hydrobromic acid (HBr) and nitric acid (HNO₃). The reaction involves dissolving palladium in a mixture of these acids, followed by the precipitation of this compound .

Industrial Production Methods: Electrosynthesis is another method used for the industrial production of this compound. This process involves the electrochemical reaction of palladium metal with hydrobromic acid, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

PdBr₂ facilitates carbon-carbon bond formation between aryl halides and boronic acids. Key intermediates include palladium(0) species generated in situ .

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Suzuki coupling | Base (K₂CO₃), 80–100°C, solvent (THF/H₂O) | Biaryl compounds |

Heck Reaction

PdBr₂ enables coupling of aryl halides with alkenes to form substituted alkenes. For example:

Ar Br CH CH R Ar CH CH R

Mechanistic studies reveal oxidative addition of PdBr₂ to the aryl halide, followed by alkene insertion and reductive elimination .

Desulfinative Cross-Coupling

PdBr₂-derived complexes, such as palladium sulfinates, participate in desulfinative cross-couplings. These reactions involve:

-

Formation of Pd–sulfinate intermediates (e.g., [Pd(PCy₃)₂(O₂SAr)]).

-

SO₂ extrusion to generate Pd(0) species.

Reactivity and Stability

PdBr₂ exhibits distinct stability and decomposition pathways:

-

Thermal Stability : Stable under normal conditions but decomposes at high temperatures (≥300°C), releasing bromine gas .

-

Hydrolytic Stability : Insoluble in water but reacts with polar aprotic solvents (e.g., acetonitrile) to form monomeric adducts like PdBr₂(CH₃CN)₂ .

-

Redox Reactions :

Role in Organometallic Complex Formation

PdBr₂ reacts with alkynes and phosphines to form catalytically active intermediates:

-

Palladium Acetylides : Reaction with terminal alkynes (HC≡CR) yields Pd–acetylide complexes (Pd–C≡CR), critical in alkyne homocoupling .

-

Phosphine Adducts : Ligand exchange with PCy₃ or PPh₃ generates PdBr₂(PR₃)₂, which participate in oxidative addition steps .

Mechanistic Insights from Kinetic Studies

Wissenschaftliche Forschungsanwendungen

Catalysis

Cross-Coupling Reactions

Palladium(II) bromide is extensively used as a catalyst in cross-coupling reactions, particularly the Suzuki and Heck reactions. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound facilitates the formation of carbon-carbon bonds, enabling the construction of various chemical architectures.

Case Study: Carbonylative Heck Coupling

In a notable study, this compound was employed as a catalyst for the carbonylative Heck coupling reaction of aryl bromides with vinyl ethers. This reaction led to the synthesis of 3-alkoxy alkenones and pyrazoles, showcasing its utility in producing valuable intermediates in organic synthesis .

Nanotechnology

This compound serves as a precursor for synthesizing palladium nanoparticles. These nanoparticles exhibit high surface area and reactivity, making them valuable in catalysis and sensor applications. The ability to control the size and morphology of these nanoparticles allows for tailored catalytic properties.

Case Study: Synthesis of Palladium Nanoparticles

Research demonstrated that this compound can be reduced to form palladium nanoparticles in the presence of oleylamine and trioctylphosphine. This method not only produced nanoparticles but also highlighted their potential applications in catalysis and electronic devices .

Electronics

In the electronics industry, this compound is utilized to produce conductive inks and pastes for printed electronics. Its incorporation enhances the conductivity of electronic devices, thereby improving performance.

Application Example: Conductive Inks

The use of this compound in formulating conductive inks has been shown to provide superior electrical properties compared to traditional materials. This advancement is particularly beneficial for flexible electronics and printed circuit boards .

Organic Synthesis

This compound plays a pivotal role in organic synthesis by facilitating the formation of complex organic molecules. Its ability to catalyze various reactions makes it an essential tool for chemists aiming to develop new materials and compounds.

Example: Formation of Complex Molecules

In synthetic organic chemistry, this compound has been employed to generate complex structures through various methodologies, including carbonylation and cross-coupling techniques. Its versatility allows chemists to explore new synthetic pathways .

Research and Development

The unique properties of this compound make it a key material in both academic and industrial research settings. It is frequently used to investigate new chemical reactions and develop innovative applications across multiple disciplines.

Research Focus Areas

Current research includes exploring its use in fuel cells as an electrocatalyst, enhancing hydrogen storage capabilities, and investigating its role in developing novel materials with improved performance characteristics .

Summary Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used in Suzuki and Heck reactions for organic synthesis | Facilitates carbon-carbon bond formation |

| Nanotechnology | Precursor for palladium nanoparticles | High surface area; valuable in sensors |

| Electronics | Production of conductive inks for printed electronics | Enhanced conductivity |

| Organic Synthesis | Catalyzes formation of complex organic molecules | Versatile tool for new material development |

| Research & Development | Investigated for innovative applications in various fields | Key material for exploring new chemical reactions |

Wirkmechanismus

The mechanism by which palladium(II) bromide exerts its effects involves the formation of palladium complexes with various ligands. These complexes can participate in catalytic cycles, facilitating reactions such as carbonylation and oxidation. The molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

- Palladium(II) chloride (PdCl₂)

- Palladium(II) iodide (PdI₂)

- Palladium(II) fluoride (PdF₂)

- Platinum(II) bromide (PtBr₂)

Comparison: Palladium(II) bromide shares many properties with its halide counterparts, such as palladium(II) chloride and palladium(II) iodide. it is less common than palladium(II) chloride and has unique solubility characteristics. This compound is insoluble in water but soluble in acetonitrile when heated, forming monomeric acetonitrile adducts . This solubility behavior distinguishes it from other palladium halides and makes it suitable for specific catalytic applications.

Biologische Aktivität

Palladium(II) bromide (PdBr2) is an inorganic compound with significant implications in various biological contexts, particularly in medicinal chemistry and catalysis. This article explores the biological activity of PdBr2, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its coordination polymer structure, confirmed through X-ray crystallography. It crystallizes in the P21/c space group, forming wavy ribbons of edge-sharing PdBr4 coordination squares . The compound is a diamagnetic solid and is insoluble in water, but it can dissolve in acetonitrile upon heating .

Anticancer Properties

Recent studies have highlighted the potential of palladium complexes, including PdBr2, as alternatives to platinum-based drugs like cisplatin. Palladium complexes exhibit lower nephrotoxicity and comparable antitumor activity. For instance, a series of Pd(II) complexes demonstrated effective cytotoxicity against breast cancer cell lines, such as MCF-7 and MDA-MB-231. The mechanism involves DNA binding and disruption, which are critical for their anticancer activity .

- Cytotoxicity Assay : The cytotoxicity was assessed using the SRB assay, indicating significant cell viability reduction at varying concentrations of Pd(II) complexes. The study reported over 99% reproducibility in results, emphasizing the reliability of findings .

Antimicrobial Activity

Palladium(II) complexes have also shown promising antimicrobial properties. Research indicates that PdBr2 exhibits activity against various bacterial and fungal strains. A comparative study revealed that while palladium complexes generally displayed some level of antimicrobial activity, their effectiveness varied based on the ligands used in complexation .

Case Studies

-

Antitumor Activity :

- A study synthesized methyl-substituted benzylamine ligands coordinated to palladium(II), demonstrating a significant reduction in cancer cell viability. The binding affinity to DNA was quantitatively assessed, revealing a high percentage of binding activity which correlates with increased cytotoxicity .

-

Antimicrobial Properties :

- Research on Pd(II) complexes indicated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The effectiveness was attributed to the unique properties of palladium as a transition metal that enhances ligand interactions with microbial targets .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Cell Line/Organism | Mechanism | Outcome |

|---|---|---|---|

| Antitumor | MCF-7 (breast cancer) | DNA binding | Significant cytotoxicity observed |

| Antimicrobial | Various bacterial strains | Ligand interaction | Effective against multiple strains |

Eigenschaften

CAS-Nummer |

13444-94-5 |

|---|---|

Molekularformel |

Br2Pd |

Molekulargewicht |

266.23 g/mol |

IUPAC-Name |

palladium(2+);dibromide |

InChI |

InChI=1S/2BrH.Pd/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

INIOZDBICVTGEO-UHFFFAOYSA-L |

SMILES |

Br[Pd]Br |

Kanonische SMILES |

[Br-].[Br-].[Pd+2] |

Key on ui other cas no. |

13444-94-5 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.